molecular formula C13H14BrCl2N B1439202 6-Bromo-4-chloro-2-butylquinoline hydrochloride CAS No. 1171071-46-7

6-Bromo-4-chloro-2-butylquinoline hydrochloride

Cat. No. B1439202
M. Wt: 335.1 g/mol
InChI Key: BNGIQQIPRWKAGU-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-butylquinoline hydrochloride is a unique chemical compound with the empirical formula C13H13BrClN · HCl . It has a molecular weight of 335.07 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is ClC1=CC (CCCC)=NC2=CC=C (Br)C=C21.Cl . The InChI is 1S/C13H13BrClN.ClH/c1-2-3-4-10-8-12 (15)11-7-9 (14)5-6-13 (11)16-10;/h5-8H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2-butylquinoline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

  • Synthesis, antibacterial evaluation, crystal structure and molecular interactions analysis of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one : This research describes the preparation of a novel compound similar to 6-Bromo-4-chloro-2-butylquinoline hydrochloride. It was synthesized from available chemicals and evaluated for its antibacterial activity. The study also involved an analysis of the crystal structure and molecular interactions of the compound (Ouerghi et al., 2021).

Knorr Synthesis Exploration

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one : This paper explored the synthesis of a compound related to 6-Bromo-4-chloro-2-butylquinoline hydrochloride, focusing on the Knorr reaction. It provided insights into the synthetic steps and the challenges encountered in the process (Wlodarczyk et al., 2011).

Antifungal Activity

  • Preparation and fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols : This study investigated compounds with structural similarities to 6-Bromo-4-chloro-2-butylquinoline hydrochloride, focusing on their antifungal properties. The research revealed that compounds with chlorine in the 3 position exhibited higher fungitoxicity compared to bromine analogues (Gershon et al., 1996).

Photophysical Properties

  • Spiropyrans and spirooxazines : This paper delved into the photophysical properties of compounds related to 6-Bromo-4-chloro-2-butylquinoline hydrochloride. The study explored the thermal and photo-induced isomerization of these compounds, contributing to the understanding of their photophysical behavior (Voloshin et al., 2008).

Synthesis of Chloro Compounds

  • Pyridine hydrochloride: a new reagent for the synthesis of o-chloro hydroxy derivatives in pyridine and quinoline series : This research presents an efficient method for the synthesis of chloro compounds starting from bromo derivatives in series like quinoline, which is relevant to the synthesis of compounds like 6-Bromo-4-chloro-2-butylquinoline hydrochloride (Mongin et al., 1996).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It has a storage class code of 6.1C, which indicates that it is combustible, acutely toxic Cat.3, and a toxic compound causing chronic effects . The compound has a GHS06 pictogram, and its signal word is "Danger" . The hazard statements are H301 - H413, and the precautionary statements are P301 + P310 + P330 .

properties

IUPAC Name

6-bromo-2-butyl-4-chloroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN.ClH/c1-2-3-4-10-8-12(15)11-7-9(14)5-6-13(11)16-10;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIQQIPRWKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656602
Record name 6-Bromo-2-butyl-4-chloroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-butylquinoline hydrochloride

CAS RN

1171071-46-7
Record name 6-Bromo-2-butyl-4-chloroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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